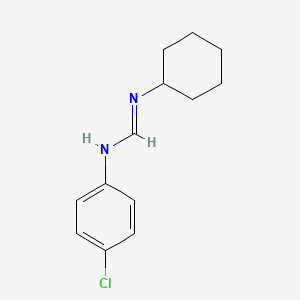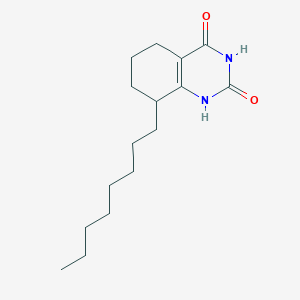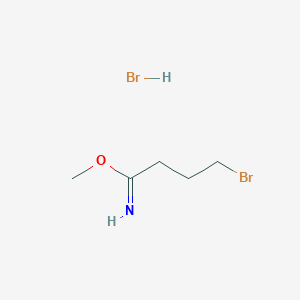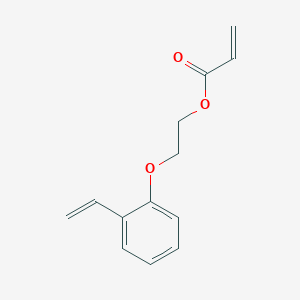
2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound characterized by its unique structure, which includes a trichloroethyl group attached to an isoindole dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with trichloroethyl reagents under controlled conditions. One common method includes the reaction of isoindole-1,3-dione with 1,2,2-trichloroethane in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated isoindole derivatives, while reduction can produce partially dechlorinated compounds.
Applications De Recherche Scientifique
2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trichloroethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,2-Trichloroethyl derivatives: Compounds with similar trichloroethyl groups but different core structures.
Isoindole derivatives: Compounds with similar isoindole cores but different substituents.
Uniqueness
2-(1,2,2-Trichloroethyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of its trichloroethyl group and isoindole dione core
Propriétés
Numéro CAS |
63037-44-5 |
|---|---|
Formule moléculaire |
C10H6Cl3NO2 |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
2-(1,2,2-trichloroethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H6Cl3NO2/c11-7(12)8(13)14-9(15)5-3-1-2-4-6(5)10(14)16/h1-4,7-8H |
Clé InChI |
WZSDFITYNHPKTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


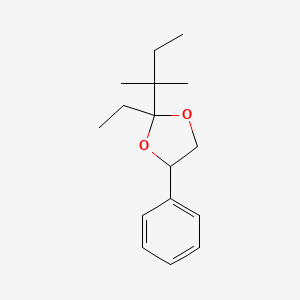
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
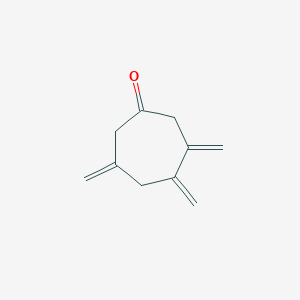
![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)
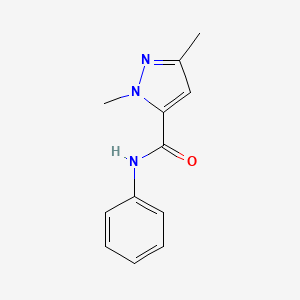
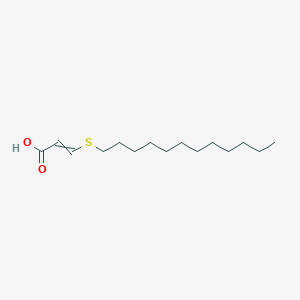
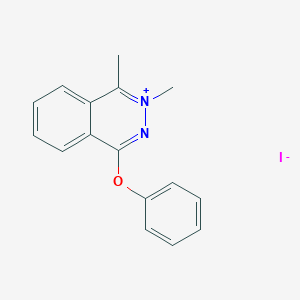

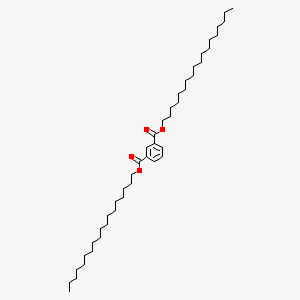
![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
